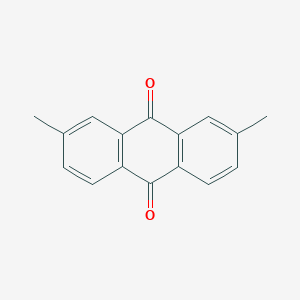

2,7-Dimethylanthraquinone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)16(18)14-8-10(2)4-6-12(14)15(11)17/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATJDSXPVPAWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372714 | |

| Record name | 2,7-DIMETHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3286-01-9 | |

| Record name | 2,7-DIMETHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,7 Dimethylanthraquinone

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the 2,7-dimethylanthraquinone molecule from basic chemical units. Key strategies include cycloaddition reactions and one-pot syntheses.

Diels-Alder Cycloaddition Reactions

A prominent method for synthesizing the anthraquinone (B42736) core is the Diels-Alder reaction, a powerful tool in organic chemistry for forming cyclic compounds. In the case of this compound, this typically involves the reaction of a diene with a dienophile.

One common approach is the diene synthesis from benzoquinone and isoprene (B109036). google.com This reaction forms the foundational ring structure of the anthraquinone. The reaction of 1,4-benzoquinone (B44022) with 1,3-butadienes can be followed by oxidative dehydrogenation to yield anthraquinones. google.com Specifically, isoprene can be used as the diene to introduce the methyl groups that will ultimately be in the 2 and 7 positions. researchgate.net The initial Diels-Alder adducts can then be aromatized to form the final anthraquinone product. researchgate.netosti.gov

The Diels-Alder reaction can also be employed with substituted starting materials to achieve the desired substitution pattern on the final product. For instance, the reaction between dimethylanthracenes and arynes generated in situ can produce triptycene (B166850) derivatives, showcasing the versatility of this reaction in creating complex aromatic systems. thieme-connect.com

| Reactants | Reaction Type | Product | Reference |

| Benzoquinone, Isoprene | Diene Synthesis | This compound | google.com |

| 1,4-Benzoquinone, 1,3-Butadienes | Diels-Alder/Oxidative Dehydrogenation | Anthraquinones | google.com |

| Dimethylanthracenes, Arynes | Diels-Alder | Triptycene Derivatives | thieme-connect.com |

One-Pot Synthetic Strategies Involving Oxidative Dehydrogenation

One-pot syntheses offer an efficient and streamlined approach to chemical manufacturing by performing multiple reaction steps in a single reactor. For this compound, a one-pot strategy combining the Diels-Alder reaction with subsequent oxidative dehydrogenation has been developed. google.com

This method utilizes dimethyl sulfoxide (B87167) (DMSO) as both a solvent for the Diels-Alder reaction and as a dehydrogenating agent. google.com The reaction between 1,4-benzoquinone and a suitable 1,3-butadiene, such as isoprene, first forms a tetrahydroanthraquinone (B8792033) intermediate. In the presence of a Lewis acid or Brønsted acid catalyst, DMSO then facilitates the oxidative dehydrogenation of this intermediate to the final anthraquinone product. google.com This approach is noted for its high selectivity and yield. google.com

Another related process involves the dehydrogenation of the Diels-Alder addition product in an ethanolic potassium hydroxide (B78521) solution by bubbling air through the mixture. orgsyn.org

Synthesis via Precursor Compounds (e.g., Octahydro-DiMAQ)

This compound (DiMAQ) can also be synthesized from its precursor, octahydro-2,6/7-dimethylanthraquinone (ODiMAQ). researchgate.netresearchgate.net ODiMAQ itself is synthesized from benzoquinone and isoprene. researchgate.netgatech.edu The conversion of ODiMAQ to DiMAQ is an oxidation or aromatization process. researchgate.net This can be achieved by heating ODiMAQ in the presence of an oxidizing agent. researchgate.net This precursor-based approach is significant in applications where ODiMAQ is used as a catalyst and is converted to the active DiMAQ form in situ. researchgate.netresearchgate.net

Functionalization and Derivatization Reactions

Once this compound is synthesized, it can be further modified through various functionalization and derivatization reactions to produce a range of valuable compounds.

Halogenation (e.g., Bromination using N-Bromosuccinimide)

The methyl groups of this compound are susceptible to halogenation, particularly bromination. A common reagent for this transformation is N-bromosuccinimide (NBS). google.com The reaction of this compound with NBS can lead to the formation of 2,7-bis(bromomethyl)anthraquinone. google.com This dibrominated derivative serves as a key intermediate for further synthetic modifications, such as the introduction of nitrogen-containing functional groups. google.comucl.ac.uk The bromination is typically carried out under conditions that favor radical reactions. mdpi.com

| Starting Material | Reagent | Product | Reference |

| This compound | N-Bromosuccinimide (NBS) | 2,7-Bis(bromomethyl)anthraquinone | google.com |

Oxidation Reactions (e.g., to Carboxylic Acid Derivatives)

The methyl groups of this compound can be oxidized to carboxylic acid groups. This transformation is a crucial step in the synthesis of anthraquinone-2,7-dicarboxylic acid and its derivatives. google.com A common oxidizing agent for this purpose is chromic acid. google.com The resulting dicarboxylic acid can then be converted to other functional groups, such as acid chlorides or esters, which are valuable for further reactions, including the synthesis of amide and ester derivatives. google.comcore.ac.uk

| Starting Material | Oxidizing Agent | Product | Reference |

| This compound | Chromic Acid | Anthraquinone-2,7-dicarboxylic acid | google.com |

Formation of Substituted Derivatives (e.g., Bis-aminomethyl-anthraquinone derivatives)

The methyl groups of this compound serve as reactive sites for the introduction of various functional groups, leading to the formation of substituted derivatives. A notable example is the synthesis of bis-aminomethyl-anthraquinone derivatives. This transformation can be initiated by the bromination of the methyl groups.

The reaction of this compound with N-bromosuccinimide (NBS) yields 2,7-bis(bromomethyl)anthraquinone. google.com This brominated intermediate is a key precursor for subsequent nucleophilic substitution reactions. For instance, it can be reacted with various amines to produce a range of bis-aminomethyl-anthraquinone derivatives. google.com A patent describes the analogous reaction of 2,6-dimethylanthraquinone (B15465) with NBS to yield the corresponding bis(bromomethyl) derivative, which is then reacted with amines. google.com These derivatives have been investigated for various applications.

Another approach to functionalization involves the oxidation of the methyl groups to carboxylic acids. The resulting anthraquinone-2,7-dicarboxylic acid can then be converted to the corresponding acid chlorides or esters. These activated derivatives can react with amines to form amides, which are precursors to other functional derivatives. google.com

General Methodologies for C-C, C-N, C-O, C-S, C-Hal, C-Se, C-B, C-P Bond Formation

The functionalization of the anthraquinone core, including derivatives like this compound, can be achieved through various bond-forming reactions. While specific examples for this compound are not always detailed, general methodologies for anthraquinones are applicable.

C-C Bond Formation: Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds. colab.ws This involves the reaction of a halogenated anthraquinone with an organoboron compound in the presence of a palladium catalyst. colab.ws For instance, the synthesis of barleriaquinone-I involved the cross-coupling of 7-bromo-1-hydroxyanthraquinone with methylboronic acid. colab.ws The Mannich reaction can also be employed to introduce aminoalkyl groups, although it typically requires strongly activating substituents on the anthraquinone ring. colab.ws

C-N Bond Formation: The Ullmann condensation is a classic method for forming C-N bonds by reacting a haloanthraquinone with an amine in the presence of a copper catalyst. This has been used to synthesize various amino-anthraquinone derivatives. rdd.edu.iq

C-O and C-S Bond Formation: Nucleophilic substitution reactions can be used to introduce oxygen and sulfur-containing functionalities. For example, 1-chloroanthraquinone (B52148) can react with 4-hydroxythiophenol to form a thioether linkage, creating a C-S bond. lew.ro

C-Hal Bond Formation: As mentioned previously, the methyl groups of this compound can be halogenated, typically brominated using N-bromosuccinimide, to form C-Hal bonds. google.com

Information regarding the direct formation of C-Se, C-B, and C-P bonds on the this compound scaffold is less common in the reviewed literature. However, general methods developed for other aromatic systems could potentially be adapted.

Reactions Involving Periodate (B1199274)

Periodate oxidation is a well-established method for cleaving vicinal diols. In the context of anthraquinone chemistry, it is often used to determine the structure of glycoside derivatives. For example, in the structural elucidation of Nodososide, an anthraquinone glycoside from Cassia nodosa, periodate oxidation was used. thieme-connect.com The aglycone of this compound was identified as 1,3,5,8-tetrahydroxy-2,7-dimethylanthraquinone. thieme-connect.com The reaction with periodate, followed by the measurement of formic acid produced and periodate consumed, helped to confirm the nature and linkage of the sugar moiety. thieme-connect.comthieme-connect.com

Polymerization and Oligomerization Involving this compound

This compound can serve as a monomer or a key building block in the synthesis of oligomers and polymers with tailored electronic and physical properties.

Step-Growth Oligomerization

A novel type of step-growth oligomerization has been reported for this compound. researchgate.netscribd.com Treatment of this compound with a strong base leads to the formation of oligomers where the anthraquinone units are linked by ethylene (B1197577) (-CH=CH-) or ethane (B1197151) (-CH2-CH2-) bridges. researchgate.netscribd.com This reaction proceeds through the formation of diradical-dianions which then link together, followed by air oxidation. researchgate.net These oligomers, which can also be synthesized from 2,6-dimethylanthraquinone, are of interest for their potential applications as electron acceptors in electronic devices. scribd.com

| Monomer | Reaction Conditions | Linkage Type | Product |

| This compound | Strong Base, Air Oxidation | Ethylene, Ethane | Oligomers with anthraquinone units |

This table summarizes the step-growth oligomerization of this compound.

Synthesis of Anthraquinone-Containing Polymers

This compound is a precursor for creating conjugated polymers containing the anthraquinone moiety. These polymers are of interest for their redox properties and potential use in materials science. acs.org The synthesis often involves converting the dimethylanthraquinone into a more reactive bifunctional monomer. For instance, the methyl groups can be oxidized to carboxylic acids, which are then transformed into acid chlorides. These can be used in polycondensation reactions.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, it provides atom-specific information on chemical environment, connectivity, and spatial relationships. For 2,7-Dimethylanthraquinone, both proton (¹H) and carbon-13 (¹³C) NMR are essential.

In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, number, and neighboring relationships of protons. Based on its symmetrical structure, the ¹H NMR spectrum of this compound is expected to show four distinct signals for its six aromatic protons and one signal for the six protons of the two equivalent methyl groups.

For illustrative purposes, the ¹H NMR data for the closely related compound 1-hydroxy-2,7-dimethylanthraquinone , isolated from Rubia cordifolia, is presented below. researchgate.net The presence of the hydroxyl group at the C-1 position breaks the molecule's symmetry, leading to more complex spectra than would be expected for the parent compound.

Table 1: ¹H NMR Spectral Data of 1-hydroxy-2,7-dimethylanthraquinone in CDCl₃ researchgate.net

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons. The spectrum for this compound should display eight signals: six for the aromatic carbons and two for the methyl and carbonyl carbons, respectively.

The ¹³C NMR data for 1-hydroxy-2,7-dimethylanthraquinone shows the expected signals for an anthraquinone (B42736) core, with shifts for carbonyl carbons appearing significantly downfield. researchgate.net

Table 2: ¹³C NMR Spectral Data of 1-hydroxy-2,7-dimethylanthraquinone researchgate.net

Proton Nuclear Magnetic Resonance (1H NMR)

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a highly sensitive and specific tool for identifying compounds in complex mixtures.

GC-MS is a robust method for the analysis of volatile and thermally stable compounds. In this technique, a sample is vaporized and separated based on its boiling point and interactions with a capillary column before being introduced into the mass spectrometer.

GC-MS has been employed to analyze for the presence of dimethylanthraquinones in environmental and biological samples. For instance, in the analysis of wood extracts, chloroform (B151607) extracts were analyzed by GC-MS to identify various anthraquinones. rsc.org The identification of a specific isomer like this compound relies on comparing its retention time and mass spectrum with that of a known analytical standard. rsc.org For enhanced sensitivity, a technique called Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific ions characteristic of the target molecule, significantly improving the signal-to-noise ratio. rsc.org

Table 3: Theoretical Key Ions for SIM Analysis of this compound (C₁₆H₁₂O₂)

For compounds that are less volatile or thermally sensitive, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is the method of choice. ucl.ac.uk This technique separates compounds in a liquid phase under high pressure before they are ionized and detected by the mass spectrometer. UHPLC provides faster analysis and higher resolution compared to standard HPLC.

This method is extensively used for the phytochemical analysis of plant extracts, where numerous anthraquinones are often present. ucl.ac.uk For example, the related compound 1-hydroxy-2,7-dimethylanthraquinone was identified in the methanol (B129727) extract of Rubia cordifolia roots using a UPLC-UV-MS system. A typical analysis involves separation on a C18 column with a gradient mobile phase, such as water and acetonitrile (B52724) containing a small amount of formic acid to improve ionization. ucl.ac.uk

A cutting-edge approach for analyzing complex datasets from MS/MS experiments is molecular networking. ucl.ac.uk This bioinformatics tool organizes compounds into visual networks based on the similarity of their fragmentation spectra. ucl.ac.uk In a network, each node represents a unique parent molecule, and the edges (lines) connecting them represent a high degree of fragmentation similarity.

This technique is exceptionally powerful for the rapid identification (dereplication) of known compounds and the tentative identification of new, structurally related analogues within a complex mixture. ucl.ac.uk In the context of analyzing a plant extract, if this compound were present, its corresponding molecular ion ([M+H]⁺ at m/z 237) would likely appear as a node within a larger cluster of known anthraquinones. Its connection to other known anthraquinones in the network would provide strong evidence for its structural class, guiding its targeted isolation and definitive identification.

Table of Mentioned Compounds

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Infrared (IR) and Raman Spectroscopy

IR spectroscopy of anthraquinone compounds typically reveals strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. For substituted anthraquinones, these bands are generally observed in the region of 1650–1680 cm⁻¹. researchgate.net For instance, the IR spectrum of 1-hydroxy-2,7-dimethylanthraquinone, a related derivative, shows a characteristic carbonyl group absorption at 1654 cm⁻¹ and a band for the β-methyl group at 1460 cm⁻¹. researchgate.net The presence of methyl groups and the aromatic system in this compound would also give rise to C-H stretching and aromatic C=C stretching vibrations.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The fused ring systems of anthraquinones produce a series of fingerprint vibrations in the lower frequency window (300-1000 cm⁻¹), while the higher frequency region (1000-1800 cm⁻¹) contains vibrations of common functional groups. nsf.gov Studies on similar molecules like 2-methylanthraquinone (B1664562) help in assigning expected vibrational modes. researchgate.net In situ Raman spectroscopy has also been utilized to monitor reactions involving anthraquinone structures, demonstrating its utility in mechanistic studies. beilstein-journals.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |

| Carbonyl (C=O) Stretch | 1650 - 1680 | IR, Raman | A strong, characteristic band for the quinone structure. researchgate.net |

| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman | Multiple bands corresponding to the aromatic rings. |

| Methyl (C-H) Bending | ~1460 | IR | As seen in derivatives like 1-hydroxy-2,7-dimethylanthraquinone. researchgate.net |

| Aromatic C-H Bending | 700 - 900 | IR | Dependent on the substitution pattern of the aromatic rings. |

| Fused Ring Vibrations | 300 - 1000 | Raman | Fingerprint region for the anthraquinone core. nsf.gov |

Electron Spin Resonance (ESR) Spectroscopy for Semiquinone Radicals

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a crucial technique for studying molecules with unpaired electrons, such as the semiquinone radical anion of this compound. This radical is typically formed via a one-electron reduction of the parent quinone.

Research has documented the experimental ESR spectrum of 2,7-dimethylanthrasemiquinone. cdnsciencepub.com The radical is often generated in solution, and its spectrum provides information on the distribution of the unpaired electron's spin density across the molecule. The hyperfine structure of the spectrum arises from the interaction of the unpaired electron with magnetic nuclei, primarily the protons of the methyl groups and the aromatic rings. The analysis of these hyperfine splitting constants allows for the mapping of electron density, revealing which positions on the anthraquinone framework are most affected by the radical formation. cdnsciencepub.com While detailed numerical analysis and splitting constants for 2,7-dimethylanthrasemiquinone are not always fully reported, the recorded spectra are distinct and allow for comparison with other methylated anthrasemiquinones, such as the 2,6-dimethyl and 1,4-dimethyl isomers. cdnsciencepub.com

The generation of semiquinone radicals for ESR studies can be achieved through various methods, including chemical reduction (e.g., with sodium dithionite (B78146) in alkaline solution) or electrochemical techniques. The stability of the resulting radical can sometimes be enhanced through complexation, a method known as "spin stabilization". nih.gov

| Research Finding | Method/Technique | Significance | Reference |

| Experimental ESR spectrum recorded | In-situ electrochemical reduction | Confirms the formation and allows for the study of the 2,7-dimethylanthrasemiquinone radical. | cdnsciencepub.com |

| Hyperfine structure observed | ESR Spectroscopy | Provides qualitative information on the spin density distribution across the radical anion. | cdnsciencepub.com |

| General radical generation | Chemical reduction (e.g., Na₂S₂O₄) | Standardized method for producing semiquinone radicals for ESR analysis. |

X-ray Diffraction Studies

| Crystallographic Parameter | Description | Importance |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). | Defines the basic shape and symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal structure. | Describes the complete symmetry of the atomic arrangement. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths & Angles | The precise distances between atoms and the angles they form. | Confirms the molecular connectivity and provides insight into bonding. |

| Torsion Angles | The dihedral angles between planes of atoms. | Describes the conformation of the molecule, including the orientation of substituents. |

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry and Redox Potentials

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of anthraquinone (B42736) derivatives. For anthraquinones, CV typically reveals two successive one-electron reduction and oxidation peaks, corresponding to the formation of a radical anion and then a dianion. core.ac.uk The potentials at which these redox events occur are critical indicators of the molecule's electron-accepting and -donating capabilities.

The redox potentials of anthraquinone derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. rsc.orgnsf.gov Electron-donating groups, such as methyl groups, generally lower the redox potential, making the compound easier to oxidize and harder to reduce. Conversely, electron-withdrawing groups increase the redox potential. researchgate.netd-nb.info The position of the substituents also plays a crucial role; for instance, the redox potential of 2,6-dimethylanthraquinone (B15465) differs from that of the 2,7-dimethyl isomer.

Studies on various substituted anthraquinones have shown that redox potentials can be systematically tuned. For example, the introduction of hydroxyl or methoxy (B1213986) groups tends to decrease the redox potential, while cyano or nitro groups increase it. d-nb.info This tunability is essential for designing molecules with specific electrochemical properties for applications like redox flow batteries. d-nb.info

Below is a table summarizing the electrochemical properties of related anthraquinone derivatives, illustrating the impact of different substituents on their redox potentials.

| Compound | First Reduction Potential (E½, V vs. SCE) | Second Reduction Potential (E½, V vs. SCE) | Solvent/Electrolyte | Reference |

| Anthraquinone | -0.87 | -1.47 | Acetonitrile (B52724)/TBAH | core.ac.uk |

| 2-Methylanthraquinone (B1664562) | -0.92 | -1.52 | Acetonitrile/TBAH | core.ac.uk |

| 2,3-Dimethylanthraquinone (B181617) | Not specified | Not specified | Not specified | juelenemaerke.dkdoi.org |

| 2,7-Dimethylanthraquinone | Not specified | Not specified | Not specified | acs.orgresearchgate.net |

| Anthraquinone-2-sulfonate | -0.602 | Not specified | Aqueous buffer, pH 7.01 | core.ac.uk |

| Anthraquinone-2-carboxylic acid | -0.647 | Not specified | Aqueous buffer, pH 7.01 | core.ac.uk |

Note: Specific redox potential values for this compound were not available in the searched literature, but the data for related compounds demonstrate the general trends.

Electron Transfer Mechanisms

The redox chemistry of this compound involves the sequential transfer of electrons, often coupled with protonation or deprotonation steps, depending on the solvent and pH.

In aprotic solvents, the reduction of anthraquinones typically proceeds through two distinct one-electron steps. core.ac.uk The first electron transfer results in the formation of a stable semiquinone radical anion (AQ•⁻). The second electron transfer, occurring at a more negative potential, produces the quinone dianion (AQ²⁻). nih.gov

The stability of the semiquinone radical anion is a key feature of anthraquinone chemistry. researchgate.net This intermediate plays a crucial role in many reactions catalyzed by anthraquinones. The electron transfer from the electrode to the anthraquinone molecule is the initial step in processes like the electrolytic reduction of other species. researchgate.net The presence of methyl groups in this compound influences the electron density of the quinone system, thereby affecting the stability and reactivity of these radical intermediates.

In protic solvents or in the presence of proton donors, the electron transfer to anthraquinones is often coupled with proton transfer. This process, known as proton-coupled electron transfer (PCET), is fundamental to the function of quinones in biological systems and various chemical applications. rsc.orgnih.gov

The protonation of the anthraquinone carbonyl groups can occur before or after electron transfer, leading to different reaction pathways. For instance, the protonation of the anthraquinone can enhance its photooxidation power by creating a more potent driving force for electron transfer and facilitating a longer-lived charge-separated state. rsc.org This has been demonstrated for 2-ethylanthraquinone (B47962), where the presence of a Brønsted acid significantly boosted its photocatalytic activity. rsc.org PCET mechanisms are also vital in the application of anthraquinone derivatives in aqueous redox flow batteries, where proton exchange with the electrolyte is integral to the charge-storage process. researchgate.netrsc.org

One-Electron Reduction Processes

Influence of Substituents and Environmental Factors on Electrochemical Properties

The electrochemical properties of this compound are sensitive to both its molecular structure and the surrounding environment.

The electronic nature of substituents has a predictable effect on redox potentials. Electron-donating groups, like the methyl groups in this compound, increase the electron density on the quinone ring system. This makes the molecule easier to oxidize (a more negative oxidation potential) and harder to reduce (a more negative reduction potential) compared to the unsubstituted anthraquinone. d-nb.info The position of these substituents is also critical, as it affects the distribution of electron density and steric interactions. nsf.gov

Environmental factors such as the solvent and the supporting electrolyte have a profound impact. The polarity of the solvent can influence the stability of the charged redox species (radical anion and dianion), thereby shifting the redox potentials. electrochemsci.org In aqueous solutions, the pH is a critical variable, as it determines the extent of protonation of the quinone and its reduced forms, directly affecting the PCET pathways and measured potentials. nsf.gov The presence of specific ions in the electrolyte can also lead to ion-pairing with the charged quinone species, further modifying their electrochemical behavior.

Stability of Semiquinone and Quinone Dianion Intermediates

The stability of the semiquinone radical anion (AQ•⁻) and the quinone dianion (AQ²⁻) intermediates is crucial for the applications of this compound. In aprotic media, the semiquinone radical anion of many anthraquinones is remarkably stable. researchgate.net This stability arises from the delocalization of the unpaired electron and the negative charge over the extensive π-conjugated system of the anthraquinone core.

The formation of oligomers from 2,6- and/or this compound under basic conditions involves the generation of diradical-dianions, highlighting the accessibility and reactivity of these reduced states. researchgate.netresearchgate.net The stability of these intermediates can be influenced by the solvent, with polar aprotic solvents generally providing good stabilization. The presence of substituents, like the methyl groups, can also modulate the stability by altering the electron distribution within the molecule.

Adsorption Phenomena at Electrode Surfaces

The interaction of anthraquinone derivatives with electrode surfaces is an important aspect of their electrochemistry, particularly in heterogeneous catalysis and for surface-confined applications like sensors or modified electrodes.

Anthraquinone sulfonates, which are structurally related to this compound, have been shown to adsorb strongly onto electrode surfaces such as mercury and carbon. rsc.orgualberta.ca The adsorption can be described by a Langmuir isotherm, indicating the formation of a monolayer at the electrode surface. rsc.orgualberta.ca This adsorption is potential-dependent, meaning the strength of the interaction between the molecule and the electrode changes with the applied electrical potential. rsc.org

The adsorption behavior is influenced by the electrode material itself. For instance, quinone adsorption is more significant at glassy carbon electrodes compared to highly ordered pyrolytic graphite (B72142) (HOPG), and the amount of adsorbed material often correlates with the density of surface defects. ualberta.ca This suggests that the electronic properties of the electrode surface play a key role in the adsorption process. For this compound, while specific adsorption studies are not detailed in the provided context, similar behavior can be anticipated, which would be relevant for its use in applications involving solid electrodes.

Catalytic Applications and Mechanistic Investigations

Catalysis in Pulping Processes

In alkaline pulping processes, such as the soda and kraft processes, anthraquinone (B42736) and its derivatives act as redox catalysts to accelerate delignification and improve pulp yield. woodresearch.skusda.gov A mixture of 2,6/7-dimethylanthraquinone (DiMAQ) has been identified as a particularly effective catalyst in this domain. researchgate.nettappi.org

Research has demonstrated that DiMAQ exhibits superior catalytic performance compared to the standard, unsubstituted anthraquinone (AQ).

Enhanced Activity: In soda, kraft, and polysulfide pulping systems, DiMAQ has been found to be approximately twice as active as an equivalent dose of anthraquinone. researchgate.nettappi.org This heightened activity allows for a reduction in the required catalyst amount to achieve a target kappa number (a measure of residual lignin (B12514952) in pulp). For instance, a soda pulp cooked with 0.05% DiMAQ has the same kappa number as a pulp cooked with 0.10% AQ. ippta.co

Yield and Strength: Pulps produced using DiMAQ as a catalyst show comparable strength properties and bleaching characteristics to those produced with traditional AQ. researchgate.nettappi.org The primary advantage lies in the accelerated delignification and improved pulp yield at a given level of chemical charge. woodresearch.sk

Catalyst Survival: Analysis of pulps after the cooking process indicates that the concentration of residual DiMAQ is approximately four times higher than that of residual AQ. researchgate.netippta.co This superior stability and lower consumption during the pulping cycle may contribute to its enhanced effectiveness, as a higher concentration of the active catalyst is maintained throughout the cook. researchgate.netresearchgate.net

Table 1: Comparative Pulping Results of Pine with Different Catalysts

This table presents data adapted from research on large-scale kraft cooks, illustrating the catalytic effect on pulp yield and lignin content (kappa number). researchgate.net

| Catalyst (0.10% on wood) | H-Factor | Total Pulp Yield (%) | Screened Pulp Yield (%) | Kappa Number |

| None (Control) | 1600 | 43.8 | 43.1 | 29.3 |

| Anthraquinone (AQ) | 1600 | 45.4 | 45.1 | 28.1 |

| 2,6/7-Dimethylanthraquinone (DiMAQ) | 1200 | 45.9 | 45.6 | 28.5 |

| Octahydro-DiMAQ (ODiMAQ) | 1200 | 46.2 | 45.8 | 28.0 |

The synthesis and application of catalyst precursors offer a strategic approach to improving handling and effectiveness. For DiMAQ, a significant precursor is octahydro-2,6/7-dimethylanthraquinone (ODiMAQ).

In-Situ Conversion: Research confirms that ODiMAQ is effectively converted into the active DiMAQ form under the high-temperature, alkaline conditions of the pulping process. researchgate.netresearchgate.net This in-situ generation ensures the catalyst is released directly within the reaction environment.

Performance: When used in pulping, ODiMAQ demonstrates a catalytic activity level equivalent to that of directly added DiMAQ, being roughly twice as effective as standard anthraquinone. researchgate.nettappi.org

Synthesis Route: Both DiMAQ and its precursor ODiMAQ can be synthesized from benzoquinone and isoprene (B109036). researchgate.net This synthesis pathway is considered potentially low-cost, which is a critical factor for the economic viability of using these advanced catalysts in the pulp and paper industry. researchgate.nettappi.org

Comparative Catalytic Activity

Other Industrial Catalytic Roles (e.g., Hydrogen Peroxide Production)

Beyond pulping, 2,7-dimethylanthraquinone is one of several alkylated anthraquinone derivatives utilized in the Riedel-Pfleiderer process, the most common industrial method for producing hydrogen peroxide. epo.orggoogleapis.com

The process involves a cyclical, two-stage reaction:

Hydrogenation: An alkylated anthraquinone, such as this compound, dissolved in a suitable organic solvent system, is catalytically hydrogenated to its corresponding anthrahydroquinone form. epo.orggoogle.com

Oxidation: The resulting anthrahydroquinone solution is then oxidized by bubbling air through it. This step regenerates the original anthraquinone and produces hydrogen peroxide, which is subsequently extracted with water. epo.orggoogle.com

While this compound is listed as a viable working compound for this process alongside others like 2-ethyl, 2-amyl, 2-isopropyl, and 1,4-dimethyl anthraquinones, the most commonly preferred derivatives in industrial practice are 2-ethylanthraquinone (B47962) and 2-amylanthraquinone. epo.orggoogle.com

Catalytic Properties in Electrochemical Systems

The redox characteristics of the anthraquinone core structure make its derivatives, including this compound, materials of interest for electrochemical applications. Anthraquinones can undergo reversible two-electron, two-proton redox reactions, making them suitable for use as redox mediators or as active components in energy storage systems. coventry.ac.uk

While much of the specific research on dimethylanthraquinones in electrocatalysis has focused on the 2,3-isomer, studies have explored the synthesis of polymers derived from this compound that possess electroactive properties. chemimpex.comacs.org Treatment of this compound with a strong base can lead to the formation of oligomers where the anthraquinone units are linked by ethylene (B1197577) or ethane (B1197151) bridges. researchgate.net These poly(anthraquinone) structures, which feature a π-conjugated system, are investigated for their redox behavior and potential use in applications such as batteries and supercapacitors, where the anthraquinone moiety can reversibly store charge. coventry.ac.ukresearchgate.netacs.org

Biological Activities and Pharmacological Research

General Biological Activities of Anthraquinones and Their Modulation by Substitution

Anthraquinones are a large class of aromatic compounds based on the 9,10-anthracenedione core structure. mdpi.com They are widely distributed in nature, found in various plants, fungi, and bacteria. researchgate.net This class of molecules is recognized for a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. mdpi.comresearchgate.net The chemical diversity and biological potency of anthraquinones are largely determined by the nature and position of various substituents on the basic three-ring structure. mdpi.com

The substitution pattern significantly modulates the biological effects of the anthraquinone (B42736) scaffold. mdpi.com For instance, the presence, number, and location of hydroxyl (–OH) groups are fundamental to the activity of hydroxyanthraquinones, as they can form hydrogen bonds with biological macromolecules like proteins. mdpi.com Similarly, the addition of other groups such as methyl (–CH₃), methoxy (B1213986) (–OCH₃), or more complex side chains can drastically alter the pharmacological profile. mdpi.com For example, functionalization with hydroxyl and methyl groups, as seen in the natural product emodin, enhances anticancer potential compared to the unsubstituted anthraquinone core. mdpi.com The substitution can influence properties like solubility, redox potential, and the ability to interact with specific biological targets, thereby fine-tuning the therapeutic effects. nih.gov

Many anthraquinones exhibit significant antioxidant activity, which is often attributed to their chemical structure. researchgate.netjournalofsports.com This activity is a key component of their therapeutic potential, contributing to effects like neuroprotection and anti-inflammation. mdpi.comsemanticscholar.org The antioxidant capacity of anthraquinone derivatives has been investigated in various studies. For example, extracts from plants of the Barleria genus, which contain compounds like 2,7-dimethylanthraquinone, have shown antioxidant potential in in-vitro assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) scavenging and ferric reducing antioxidant power (FRAP) assays. researchgate.netmdpi.com

The plant Rubia cordifolia, a known source of anthraquinones including 1-hydroxy-2,7-dimethylanthraquinone, has been extensively studied for its antioxidant properties. journalofsports.comnih.gov Extracts from this plant have demonstrated the ability to scavenge free radicals, which is linked to the presence of these compounds. nih.gov Purpurin, another anthraquinone found in Rubia cordifolia, is noted for contributing to the plant's antioxidant effects. mdpi.com The mechanism behind this activity often involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process influenced by the substitution pattern on the anthraquinone core.

Anthraquinones are well-regarded for their anti-inflammatory properties. researchgate.netmdpi.com These compounds can modulate inflammatory pathways, and their effectiveness is often linked to their specific chemical structures. researchgate.net For instance, certain anthraquinones isolated from the plant Barleria prionitis have been identified as possessing anti-inflammatory activity. researchgate.net The plant Rubia cordifolia and its constituent anthraquinones are also used in traditional medicine for treating inflammatory conditions. journalofsports.commdpi.com

Research has shown that anthraquinone derivatives like mollugin (B1680248) can inhibit the production of pro-inflammatory chemocytokines. mdpi.com Other compounds such as alizarin, 6-hydroxyrubiadin, purpurin, and rubiadin (B91156) are thought to be key contributors to the analgesic and anti-inflammatory effects of plant extracts containing them. mdpi.com While direct studies on the anti-inflammatory effects of this compound are limited, the general activity of the anthraquinone class suggests its potential in this area.

The anthraquinone scaffold is the basis for many compounds with significant antimicrobial activity against a range of pathogens, including bacteria and fungi. researchgate.netmdpi.comrsc.org The antibacterial mechanisms of anthraquinones can involve inhibiting biofilm formation, disrupting the cell wall, inhibiting nucleic acid and protein synthesis, and blocking energy metabolism. nih.gov

The structure of an anthraquinone derivative is closely related to its antibacterial efficacy. nih.gov For example, studies have shown that certain synthetic anthraquinone derivatives exhibit activity against various bacterial strains. mdpi.com Natural anthraquinones isolated from endophytic fungi have also demonstrated potent antimicrobial effects. For instance, 3-hydroxy-6-hydroxymethyl-2,5-dimethylanthraquinone and 6-hydroxymethyl-3-methoxy-2,5-dimethylanthraquinone, isolated from Phomopsis sp., showed activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Similarly, furan-anthraquinone derivatives from Aspergillus versicolor displayed strong activity against MRSA. mdpi.comnih.gov While the rigid planar structure of anthraquinones can reduce water solubility and activity, specific substitutions can enhance their antimicrobial properties. nih.gov For example, extracts from Cassia nodosa containing anthraquinones have been shown to be effective against bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net

The potential of anthraquinones as anticancer agents has been a major focus of research. mdpi.comnih.gov Several anthraquinone derivatives, both natural and synthetic, exhibit cytotoxicity against various cancer cell lines. mdpi.com The anticancer activity of these compounds is heavily influenced by their substitution patterns. mdpi.commdpi.com For example, studies have shown that introducing hydroxyl groups at specific positions can increase anticancer potential. mdpi.com Emodin and aloe-emodin (B1665711) are preclinical anthraquinone candidates known to induce apoptosis and cell cycle arrest in tumor cells. nih.gov

Derivatives of this compound have been investigated for their anticancer properties. A series of 2,7-disubstituted amido-anthraquinones were synthesized and evaluated as inhibitors of telomerase, an enzyme crucial for cancer cell immortalization. nih.gov Several of these compounds demonstrated high anti-proliferative activity against a panel of 60 human cancer cell lines in the National Cancer Institute (NCI) screening program. nih.gov Furthermore, the unligated this compound itself has been shown to stabilize duplex DNA, a property often associated with anticancer agents that interact with nucleic acids. oup.com

Table 1: Selected Anticancer Activities of Anthraquinone Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Emodin | PC3 (Prostate Cancer) | Increased anticancer potential | 30 µM | mdpi.com |

| 1-hydroxy-3-methylanthraquinone | KB and KBv200 | Potent growth inhibition | Not specified | mdpi.com |

| Anthraquinone derivative 4 (1,4-bis(benzoxy)) | PC3 (Prostate Cancer) | Most active derivative in study | 4.65 µM | mdpi.com |

| 2,7-diamidoanthraquinone derivatives (e.g., compounds 8, 16, 18) | 60 human cancer cell lines | High anti-proliferative activity | Not specified | nih.gov |

| 2′-OH-Torosaol I (anthraquinone dimer) | B16F10-Nex2, SK-Mel-19, Jurkat, K562 | Dose- and time-dependent reduction in viability | 130-310 µM | nih.gov |

Antimicrobial Activity

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. researchgate.netslideshare.net For the anthraquinone class, SAR studies reveal that the type, number, and position of substituents on the core ring system are critical determinants of their pharmacological effects. mdpi.comnih.gov

The anticancer activity of anthraquinones is a prime example of SAR. The unsubstituted anthraquinone core often shows little to no cytotoxic activity. mdpi.com However, the introduction of specific functional groups significantly enhances potency. For instance, a 1,4-disubstitution pattern with lipophilic groups leads to strong anticancer activity. mdpi.com In contrast, forming o- or p-hydroquinoid patterns can decrease or eliminate cytotoxicity. mdpi.com For antibacterial activity, the presence of hydroxyl groups is not always necessary, but other substitutions, such as di-isopentenyl groups, can improve efficacy. nih.gov

In the context of 2,7-disubstituted anthraquinones, SAR studies have provided valuable insights. Research on 2,7-diamidoanthraquinone derivatives as telomerase inhibitors revealed that side chains with a two-carbon spacer between the amido and amine groups were an important structural feature for inhibition. nih.gov It is hypothesized that the amine group in the side chain contributes to proper binding within the G-quadruplex structure of telomerase. nih.gov This highlights how modifications at the 2 and 7 positions can be strategically used to design compounds with specific biological targets and enhanced activity.

Mechanistic Studies of Biological Interactions (e.g., Enzyme Inhibition, PCET in biological contexts)

The biological effects of anthraquinones stem from their interactions with various cellular components and pathways. Mechanistic studies have focused on processes like enzyme inhibition and proton-coupled electron transfer (PCET).

Enzyme Inhibition: A significant mechanism of action for many pharmacologically active compounds is the inhibition of specific enzymes. Anthraquinones have been shown to be effective enzyme inhibitors. A notable example is the inhibition of telomerase by 2,7-disubstituted amido-anthraquinone derivatives. nih.gov Telomerase is an enzyme highly active in most tumor cells and is crucial for maintaining telomere length, thereby enabling cellular immortality. nih.gov By inhibiting this enzyme, these anthraquinone compounds can disrupt cancer cell proliferation, making them promising candidates for anticancer drug development. nih.gov Other studies have investigated the inhibitory potential of various anthraquinone derivatives against enzymes like lactoperoxidase, with some compounds showing competitive inhibition with Ki values in the low micromolar range. researchgate.net

Proton-Coupled Electron Transfer (PCET) in Biological Contexts: Proton-coupled electron transfer (PCET) is a fundamental process in many biological energy conversion reactions, including photosynthesis and respiration. researchgate.netjst.go.jp This mechanism involves the concerted or stepwise transfer of both a proton and an electron. The quinone structure inherent to anthraquinones makes them ideal participants in PCET reactions. acs.org

The antioxidant activity of phenolic compounds, including many hydroxyanthraquinones, is often mediated by PCET. jst.go.jp They can scavenge free radicals like superoxide (B77818) (O₂·⁻) through a concerted PCET mechanism, converting the radical to hydrogen peroxide (H₂O₂). jst.go.jp This reactivity is maintained even when anthraquinone derivatives are immobilized on surfaces, suggesting a robust mechanism. researchgate.netacs.org The reduction potential of anthraquinones is pH-dependent, shifting consistently with a PCET mechanism. acs.org This redox activity is central to many of their biological functions, from antioxidant effects to their role as anticancer agents, where they can generate reactive oxygen species or interfere with cellular electron transport chains. mdpi.comresearchgate.net

Applications in Drug Development (e.g., Lead Molecules, Anthracycline Analogs)

This compound serves as a valuable scaffold and lead molecule in the development of new therapeutic agents. Its core structure is found in naturally occurring compounds with medicinal properties and can be chemically modified to produce derivatives with specific pharmacological activities.

The this compound framework is a component of more complex anthraquinones isolated from medicinal plants. For instance, derivatives such as 1,8-dihydroxy-2,7-dimethyl-3,6-dimethoxy anthraquinone and 1,3,6,8-tetramethoxy-2,7-dimethyl anthraquinone have been identified in the plant Barleria prionitis, which is used in traditional medicine. researchgate.netmanuscriptscientific.com The presence of the this compound core in these bioactive natural products highlights its potential as a starting point for drug design.

Furthermore, synthetic pathways have been developed to utilize this compound as a precursor for creating novel compounds. It can be prepared through a diene synthesis from benzoquinone and isoprene (B109036). google.com This synthetic accessibility allows for the creation of various derivatives. One such application involves the bromination of this compound to form bis-bromomethyl derivatives, which can then be converted into bis-aminomethyl-anthraquinones. google.com These derivatives have shown potential activity against protozoal diseases and viruses, demonstrating the utility of the this compound scaffold as a lead structure. google.com

The broader class of anthraquinones is renowned for its role in cancer chemotherapy, most notably the anthracycline antibiotics. mdpi.comnih.gov While research on direct analogs of anthracyclines from this compound is not extensively detailed in the provided results, the general strategy often involves the functionalization of a dimethylanthraquinone core. For example, a similar compound, 2,3-dimethylquinizarin (1,4-dihydroxy-2,3-dimethylanthraquinone), is used as a starting material for the synthesis of highly functionalized anthraquinones that are candidates for preparing anthracycline analogs. mdpi.comnih.gov This approach underscores the importance of the dimethylanthraquinone skeleton in generating structurally diverse molecules for evaluation as improved chemotherapeutic agents.

Table 1: Research Findings on this compound in Drug Development

| Research Area | Finding | Significance | Citations |

|---|---|---|---|

| Natural Product Source | The this compound core is part of complex anthraquinones isolated from the medicinal plant Barleria prionitis. | Establishes the scaffold as a naturally occurring structure with potential biological relevance, making it a viable lead for drug discovery. | researchgate.netmanuscriptscientific.com |

| Synthetic Precursor | This compound can be synthesized and used to create bis-aminomethyl-anthraquinone derivatives. | Demonstrates its utility as a versatile chemical intermediate for generating new molecules with potential therapeutic applications. | google.com |

| Pharmacological Potential | Derivatives of this compound show potential activity against viruses and protozoal diseases. | Highlights the promise of this chemical class in developing treatments for infectious diseases. | google.com |

| Analog Development | The dimethylanthraquinone skeleton is a key starting point for creating functionalized anthraquinones as potential anthracycline analogs. | Provides a strategic basis for designing new anticancer agents with potentially improved properties. | mdpi.comnih.gov |

Relevance in Proteomics Research

This compound is identified as a biochemical used in the field of proteomics research. scbt.com Proteomics involves the large-scale study of proteins, particularly their structures and functions. The use of specific small molecules can be crucial in these studies, for instance, as probes or standards. While detailed applications are not specified, its classification as a research biochemical suggests it may serve as a tool for investigating protein interactions, functions, or for use in analytical techniques within a proteomics workflow.

Table 2: Compound Information for Proteomics

| Compound Name | CAS Number | Molecular Formula | Application Area | Citations |

|---|---|---|---|---|

| This compound | 3286-01-9 | C₁₆H₁₂O₂ | Biochemical for Proteomics Research | scbt.com |

Natural Occurrence, Isolation, and Biosynthesis

Isolation from Plant Sources

The isolation of anthraquinones, including derivatives of 2,7-Dimethylanthraquinone, has been documented from various plant species. These natural products are typically extracted from plant materials using solvents and purified through chromatographic techniques.

Research into the chemical constituents of Barleria prionitis, a shrub known as the porcupine flower, has led to the isolation of several anthraquinone (B42736) compounds. researchgate.netresearchgate.net Two specific new anthraquinones featuring the this compound core structure have been isolated from this plant. researchgate.netmanuscriptscientific.com These compounds were identified and characterized as 1,8-dihydroxy-2,7-dimethyl-3,6-dimethoxy anthraquinone and 1,3,6,8-tetramethoxy-2,7-dimethyl anthraquinone based on chemical tests and spectral data analysis. researchgate.netmanuscriptscientific.com The phytochemical analysis of B. prionitis confirms the presence of these complex anthraquinone derivatives alongside other classes of compounds like glycosides, flavonoids, and saponins. bepls.commdpi.com

Table 1: this compound Derivatives Isolated from Barleria prionitis

| Compound Name | Molecular Formula | Source Plant Part | References |

| 1,8-dihydroxy-2,7-dimethyl-3,6-dimethoxy anthraquinone | C₁₈H₁₆O₆ | Not Specified | manuscriptscientific.com, researchgate.net |

| 1,3,6,8-tetramethoxy-2,7-dimethyl anthraquinone | C₂₀H₂₀O₆ | Not Specified | manuscriptscientific.com, researchgate.net |

Rubia cordifolia, commonly known as Indian madder, is a well-documented source of a diverse array of anthraquinones. nih.govingentaconnect.comnih.govresearchgate.net A chemical investigation of the roots of R. cordifolia resulted in the isolation of a new anthraquinone derivative, 1-hydroxy-2,7-dimethylanthraquinone. This compound is reported for the first time from this species.

The structure of 1-hydroxy-2,7-dimethylanthraquinone was elucidated through comprehensive spectral data analysis. The molecular formula was established as C₁₆H₁₂O₃. nih.gov The characterization involved various spectroscopic techniques, the results of which are detailed below.

Table 2: Spectroscopic Data for 1-hydroxy-2,7-dimethylanthraquinone Isolated from Rubia cordifolia

| Data Type | Observations | Reference |

| ¹H NMR (CDCl₃) | δ 12.10 (1H, s, OH-1), 7.93 (1H, d, J=3.3 Hz, H-8), 7.55 (1H, d, J=8.7 Hz, H-5), 7.25 (1H, d, J=8.1 Hz, H-4), 2.50 (6H, br s, Me-11, Me-12) | |

| ¹³C NMR (CDCl₃) | δ 187.72 (C-10), 181.47 (C-9), Aromatic carbons in the range δ 152.50-118.10, δ 31.07 (C-11), 33.67 (C-12) |

A 2022 study on the aerial parts of Rubia cordifolia also led to the isolation of four new and sixteen known anthraquinones, highlighting the plant's richness in these compounds. nih.govnih.gov

Barleria prionitis

Biosynthetic Pathway Elucidation of Anthraquinones

The biosynthesis of anthraquinones in nature, particularly in plants, follows complex pathways that are the subject of ongoing scientific elucidation. d-nb.infopnas.org Two principal routes for the formation of the characteristic three-ring anthraquinone structure have been proposed: the polyketide pathway and the chorismate/o-succinylbenzoic acid (OSB) pathway. d-nb.inforesearchgate.netfrontiersin.org

The polyketide pathway involves the head-to-tail condensation of acetate (B1210297) units. d-nb.inforsc.org It is initiated by a core enzyme, a polyketide synthase (PKS), which utilizes acetyl-CoA and malonyl-CoA to form an octaketide precursor. frontiersin.org This linear chain then undergoes cyclization to form the anthranoid scaffold. d-nb.infofrontiersin.org In fungi, this process is typically carried out by non-reducing polyketide synthases (nrPKS). rsc.org In some plants, chalcone (B49325) synthase-like (CHS-L) enzymes, a type of PKS, are implicated in this pathway. d-nb.info

The second major route, the chorismate/OSB pathway, is prominent in plants belonging to the Rubiaceae family. researchgate.net This pathway combines intermediates from two different primary metabolic routes: the shikimate pathway and the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net In this route, rings A and B of the anthraquinone nucleus are derived from chorismate via o-succinylbenzoic acid. nih.gov Ring C is subsequently formed through the addition of an isoprene (B109036) unit, such as isopentenyl diphosphate (B83284) (IPP), which is a product of the MVA/MEP pathway. nih.gov Anthraquinones synthesized via this pathway in Rubia species often feature methylation on ring C. nih.gov

While the general schemes of these pathways are understood, many specific enzymes and intermediate steps are still under investigation. pnas.orgrsc.org The advancement of genomic and metabolomic tools is accelerating the discovery of the genes and enzymes responsible for the vast diversity of anthraquinones found in nature. d-nb.info

Material Science and Advanced Technology Applications

Components in Advanced Materials

Derivatives of 2,7-Dimethylanthraquinone are being integrated into a variety of advanced materials, where they impart crucial electronic and optical functionalities.

The electron-accepting nature of the anthraquinone (B42736) core makes its derivatives, including those based on the 2,7-disubstituted scaffold, attractive for use in organic electronics and optoelectronics. rsc.orgcolab.ws The synthesis of 2,6-diaryl-9,10-anthraquinones, which serve as models for related polymers, has demonstrated that these compounds possess relatively high electron affinity and tunable light emission, suggesting their potential in electronic devices. colab.ws The electronic properties can be modified by introducing different substituent groups, allowing for the fine-tuning of the material's performance. colab.ws Furthermore, derivatives of this compound are considered for inclusion in high refractive index materials used in the fabrication of optoelectronic elements, such as those in CMOS image sensors. anu.edu.au The incorporation of such compounds can influence the optical properties of thin films, which are critical components in these devices. anu.edu.au

Anthraquinone derivatives are proving to be valuable components in the field of 3D photoprinting, also known as additive manufacturing. rsc.org They primarily function as highly efficient photoinitiators that can absorb visible light to trigger polymerization. acs.orgacs.org This is particularly important for the development of rapid 3D printing technologies that use safer, low-energy visible light sources like LEDs. acs.orgrsc.org

Research has shown that disubstituted aminoanthraquinones can be used in photoinitiating systems for the fast 3D printing of commercial resins. acs.orgrsc.org The efficiency of these systems can significantly enhance printing speeds compared to conventional photoinitiators. acs.orgrsc.org Specifically, 2,7-disubstituted anthraquinone derivatives have been explored for two-photon polymerization (TPP), a high-resolution 3D printing technique. chemrxiv.org For instance, 2,7-bis(2-(4-pentaneoxy-phenyl)-vinyl)anthraquinone was used to create a water-soluble initiator that successfully polymerized a hydrogel resin to produce microstructures with features as narrow as 92 nm. chemrxiv.org The ability to initiate polymerization with high spatial control is a key advantage of using these compounds in advanced 3D microfabrication. chemrxiv.org

A significant application for derivatives of this compound is in the development of aqueous redox flow batteries (ARFBs), a promising technology for large-scale energy storage. rsc.org The sulfonated derivative, anthraquinone-2,7-disulfonic acid (AQDS), is of particular interest as a negolyte (negative electrolyte) material. mdpi.comrsc.org AQDS exhibits high solubility in aqueous electrolytes, rapid electrode reaction kinetics, and high chemical stability during charge-discharge cycles. rsc.org

In one configuration, an ARFB using AQDS as the negolyte and cerium salts as the posolyte in a mixed acid electrolyte achieved a high open-circuit voltage of 1.45 V and improved AQDS solubility. mdpi.com Another novel design paired an anthraquinone-2,7-disulfonic acid negolyte with a sodium bromate (B103136) posolyte. rsc.org This cell demonstrated a high power density and stable energy efficiency over multiple cycles, highlighting the potential of these materials for high-performance energy storage. rsc.org

| Battery System | Negolyte | Posolyte | Key Performance Metric | Value | Reference |

|---|---|---|---|---|---|

| Cerium-AQDS RFB | Anthraquinone-2,7-disulfonic acid (AQDS) | Cerium salts | Open-Circuit Voltage | 1.45 V | mdpi.com |

| Anthraquinone-Bromate Flow Battery | Anthraquinone-2,7-disulfonic acid (AQDS) | Sodium Bromate | Power Density | 1.08 W cm⁻² | rsc.org |

| Anthraquinone-Bromate Flow Battery | Anthraquinone-2,7-disulfonic acid (AQDS) | Sodium Bromate | Energy Density | 16.1 W h L⁻¹ | rsc.org |

| Anthraquinone-Bromate Flow Battery | Anthraquinone-2,7-disulfonic acid (AQDS) | Sodium Bromate | Energy Efficiency (after 10 cycles) | 72% | rsc.org |

3D Photoprinting

Chemosensors for Biopolymers

The anthraquinone moiety serves as an effective signaling unit in chemosensors designed for the detection of biopolymers, such as DNA. rsc.orgresearchgate.net The planar structure of anthraquinone allows it to interact with the structure of DNA, primarily through a process called intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. rsc.orgresearchgate.net This interaction can cause a detectable change in the electrochemical or spectroscopic properties of the anthraquinone derivative, signaling the presence of the target biopolymer. researchgate.net

Novel water-soluble anthraquinone derivatives have been developed as electrochemical redox indicators to visualize DNA hybridization. researchgate.net The binding of the anthraquinone compound to single-stranded or double-stranded DNA produces a distinct electrochemical signal, which can be used to detect specific nucleic acid sequences. researchgate.net While much of this research involves various substituted anthraquinones, the fundamental properties of the anthraquinone core are central to their function as a sensor. acs.orgresearchgate.net These molecules can act as chromophores, fluorophores, and electrophores, making them versatile for use in a variety of sensor designs. researchgate.net

Initiators for Photopolymerization

Beyond 3D printing, derivatives of this compound are effective as initiators for photopolymerization in broader applications. rsc.org These compounds can be designed to absorb light, particularly in the visible spectrum, and generate reactive species (free radicals or cations) that initiate the polymerization of monomers. chemrxiv.org

Amino-substituted anthraquinones, for example, have been shown to be efficient photoinitiators for the polymerization of alkene monomers. chemrxiv.org The photoinitiation mechanism is believed to involve hydrogen abstraction by the anthraquinone molecule in its triplet excited state. chemrxiv.org Research into disubstituted aminoanthraquinones has shown that the position of the substituents significantly affects the photoinitiation properties. These systems can be tailored to work with various colors of LED light, from blue to red. A key advantage of many anthraquinone-based initiators is their ability to function as single-component (Type I) systems, simplifying the formulation of photocurable resins. researchgate.net

| Anthraquinone System | Polymerization Type | Light Source | Key Finding | Reference |

|---|---|---|---|---|

| Anthraquinone-based oxime ester (AQ-Ox) | Free-Radical | Visible Light (LEDs @ >405 nm) | First AQ-based oxime-ester for Type I initiation under air. | researchgate.net |

| Disubstituted Aminoanthraquinones | Free-Radical | Visible Light (Blue to Red LEDs) | Printing speed dramatically enhanced compared to commercial initiators. | acs.orgrsc.org |

| 2,7-bis(2-(4-dialkylamino-phenyl)-vinyl)anthraquinone | Two-Photon | NIR Femtosecond Laser | Exhibited a low threshold for initiating polymerization in microfabrication. | rsc.org |

| Disubstituted Aminoanthraquinones | Cationic | Visible Light (Blue, Green, Yellow, Red LEDs) | Substituent type and position play a vital role in photoreactivity. |

Development of Electron-Accepting Conjugated Polymers

The inherent electron-deficient nature of the anthraquinone unit makes it a valuable building block for creating electron-accepting conjugated polymers. colab.ws These materials are essential for the development of organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Researchers have successfully synthesized oligomers and polymers by linking this compound units together. researchgate.net A novel type of step-growth oligomerization using a strong base with this compound has been developed, forming oligomers where the anthraquinone units are connected by ethylene (B1197577) or ethane (B1197151) bridges. researchgate.net Furthermore, poly(anthraquinone)s with a π-conjugation system along the main polymer chain have been synthesized via organometallic polycondensation methods. acs.org Cyclic voltammetry measurements confirm that polymers incorporating the anthraquinone moiety possess high electron affinities, a critical property for n-type semiconductor materials in electronic applications. researchgate.net

Environmental Fate and Analytical Monitoring

Atmospheric Concentrations and Reactivity Studies

While data specifically for 2,7-dimethylanthraquinone is limited, studies on related isomers and the broader class of polycyclic aromatic hydrocarbon (PAH) quinone derivatives provide valuable insights. Research conducted at a rural site in eastern England reported the first remote observations for isomers like 2-methylanthraquinone (B1664562) (2MAQ) and 2,3-dimethylanthraquinone (B181617) (2,3DMAQ). copernicus.org In these studies, the ratios of quinones to their parent PAHs were found to be highest in aged North Atlantic polar air masses, which suggests that these quinones are formed through photochemical reactions during atmospheric transport. copernicus.orgcopernicus.org

Concentrations of various quinones have been measured in different environments. For instance, a study at a trafficked roadside reported the concentrations of 15 different quinones, including 2,3-dimethylanthraquinone. researchgate.netchemfaces.com The concentrations of quinones and their parent PAHs are influenced by the origin of the air mass, with higher PAH concentrations found in air from more polluted regions and higher quinone-to-PAH ratios in more remote, aged air masses. copernicus.org

The reactivity of these compounds in the atmosphere is a key area of study. The increase in atmospheric concentrations of compounds like 1,4-naphthoquinone (B94277) and anthraquinone (B42736) from winter to summer points to a photochemical formation pathway, as higher solar radiation and oxidant levels in the summer drive these reactions. copernicus.orgcopernicus.org Vapour phase reactions with atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3) are significant transformation pathways for PAHs, leading to the formation of quinones. copernicus.org

Table 1: Average Atmospheric Concentrations of Selected Quinones during Winter and Summer Campaigns at a Rural Site

| Compound | Average Concentration (pg/m³) - Winter | Average Concentration (pg/m³) - Summer |

|---|---|---|

| 2-methylanthraquinone (2MAQ) | 1.1 | 0.9 |

| 2,3-dimethylanthraquinone (2,3DMAQ) | 0.4 | 0.4 |

Data sourced from a study at a remote site, providing the first such observations for these compounds. copernicus.org

Vapour/Particle Phase Distribution

The distribution of a chemical between the vapour and particulate phases in the atmosphere determines its transport, deposition, and reactivity. For PAHs and their quinone derivatives, this partitioning is strongly influenced by the compound's molecular weight and vapour pressure. researchgate.net Generally, compounds with higher molecular weight and lower vapour pressure tend to be more associated with the particulate phase. researchgate.net

Temperature also plays a critical role. For example, studies have shown that for some PAHs, a greater percentage of their total concentration is found in the vapour phase during the winter compared to the summer. copernicus.org This might be attributed to faster gas-phase reaction rates with atmospheric oxidants in the summer, when oxidant concentrations are higher, which more rapidly removes the vapour-phase compounds. copernicus.org The equilibration between the two phases is thought to be a relatively slow process. copernicus.org

Table 2: Factors Influencing Vapour/Particle Phase Distribution of Quinones

| Factor | Influence on Partitioning |

|---|---|

| Molecular Weight | Higher molecular weight favors partitioning to the particulate phase. researchgate.net |

| Vapour Pressure | Lower vapour pressure favors partitioning to the particulate phase. researchgate.net |

| Temperature | Higher temperatures can increase the fraction of a compound in the vapour phase, but also increase reaction rates. copernicus.org |

| Atmospheric Oxidants | Higher oxidant levels (e.g., in summer) can lead to faster depletion of vapour-phase species. copernicus.org |

Advanced Analytical Methods for Environmental Samples

Accurately detecting and quantifying this compound and related compounds in complex environmental matrices requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used method for the analysis of PAHs and quinones in atmospheric samples. copernicus.orgosti.gov This technique allows for the separation, identification, and quantification of individual compounds, even at low concentrations.

Methodologies have been developed to simultaneously measure these compounds in both the gaseous and particulate phases. copernicus.org This typically involves collecting samples using high-volume air samplers that separate particles from the gas phase, followed by extraction and analysis. For particulate matter, samples are collected on filters, while the gas-phase compounds are trapped on adsorbents like polyurethane foam (PUF). copernicus.org

For the analysis of quinones, a derivatization step is sometimes employed to improve their chromatographic behavior and detection sensitivity. copernicus.org For example, some quinones can be converted to their diacetyl derivatives before GC-MS analysis. copernicus.org Beyond air analysis, GC-MS has also been used to identify anthraquinones in extracts from natural sources like wood. osti.gov A broad range of chromatographic techniques, including liquid chromatography (LC) coupled with mass spectrometry (LC-MS), is available for analyzing environmental contaminants. nih.govmdpi.com

Table 3: Overview of Analytical Techniques for Quinone Analysis

| Technique | Description | Application |

|---|---|---|

| GC-MS | Gas Chromatography-Mass Spectrometry. Separates compounds based on their volatility and mass-to-charge ratio. | Widely used for analyzing PAHs and quinones in air and other environmental samples. copernicus.orgosti.gov |

| LC-MS/MS | Liquid Chromatography with Tandem Mass Spectrometry. Offers high selectivity and sensitivity. | Used for determining a wide range of pollutants in water samples. nih.gov |

| HPLC-UV/Fluorescence | High-Performance Liquid Chromatography with Ultraviolet or Fluorescence detection. | Applied for the measurement of PAH compounds. copernicus.org |

| Derivatization | Chemical modification of the analyte to enhance analysis. | Used to convert quinones to more easily detectable derivatives for GC-MS analysis. copernicus.org |

Photochemical Transformation Mechanisms (e.g., Photoenolization)

The transformation of anthraquinone derivatives in the environment is often driven by light. Photochemical reactions are responsible for both the formation of quinones from parent PAHs and their subsequent degradation. copernicus.org The irradiation of anthraquinone in aqueous solutions with visible light can produce various hydroxy-anthraquinones. core.ac.uk

A key photochemical process for some carbonyl compounds is photoenolization, where a molecule undergoes a light-induced tautomerization to form an enol. While specific studies on the photoenolization of this compound are not prominent in the reviewed literature, the general principles of anthraquinone photochemistry are relevant. Upon absorption of light, the anthraquinone molecule can be excited to a short-lived singlet state, which can then convert to a more stable and reactive triplet state. researchgate.net This triplet state is capable of abstracting hydrogen atoms or participating in electron transfer reactions, initiating further chemical transformations. researchgate.net For instance, the triplet state of 1,2-naphthoquinone (B1664529) has been shown to be produced via intersystem crossing from its excited singlet state upon photolysis. researchgate.net In another study, a functionalized terthiophene was shown to act as a hydrogen atom donor in a proton-coupled electron transfer (PCET) reaction with 2,3-dimethylanthraquinone upon reduction. acs.org These types of reactions are fundamental to the environmental fate and transformation of dimethylanthraquinones.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the 2,7-dimethylanthraquinone molecule.

The ability of anthraquinones to accept electrons makes their redox properties a central feature of their chemistry. Quantum chemical methods are frequently used to calculate and predict the redox potentials of quinone-type molecules. Studies have shown that Density Functional Theory (DFT) calculations can yield highly predictable values for the redox potentials of these compounds. researchgate.net

The redox potential is highly sensitive to the nature and position of substituents on the anthraquinone (B42736) core. For instance, a study on a series of anthraquinone derivatives found that electron-withdrawing groups and specific linkers, like an ethynyl (B1212043) group, can make the reduction potential less negative, meaning the molecule is more easily reduced. core.ac.uk Conversely, electron-donating groups like the methyl groups in this compound are expected to make the reduction potential more negative compared to the unsubstituted parent compound. A hybrid DFT and machine learning approach has been successfully used to predict the redox potentials and pKa values for over 8,200 quinone-type molecules, demonstrating the power of computational screening for applications like redox flow batteries. researchgate.net

Table 10.1: Effect of Substitution on the Redox Potential of Anthraquinone Derivatives This table illustrates how different substituents affect the experimentally measured redox potential (E1/2) of the anthraquinone core in acetonitrile (B52724). It provides context for how the methyl groups in this compound would influence this property.

| Compound | Substituent(s) | E1/2 (V vs. SCE) |

| Anthraquinone | None | -0.875 |

| Anthraquinone Imide | Imide group | -0.600 to -0.550 |

| Anthraquinone-2,3-dimethyl ester | Two ester groups | -0.600 to -0.550 |

Data sourced from a study on substituted anthraquinones. core.ac.uk